1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine
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Overview
Description
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine is a heterocyclic compound that belongs to the class of pyrazolobenzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-amine with a suitable benzoxazepine precursor. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents on the pyrazole or benzoxazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.
Comparison with Similar Compounds
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine can be compared with other similar compounds, such as:
1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole: This compound has a similar pyrazole ring but differs in the fusion with the benzoxazepine ring.
1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]thiazole: This compound contains a thiazole ring instead of a benzoxazepine ring.
1-ethyl-3,6-dimethyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5-one: This compound has a diazepinone ring fused with the pyrazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
22086-97-1 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine |
InChI |
InChI=1S/C12H13N3O/c1-8-11-12(15(2)14-8)16-10-6-4-3-5-9(10)7-13-11/h3-6,13H,7H2,1-2H3 |
InChI Key |
DBDCZVJYMNTHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1NCC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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